molecular formula C11H7BrN2O B1439718 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1171917-27-3

3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B1439718
M. Wt: 263.09 g/mol
InChI Key: WHTCCMFNVUPUAI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with the chemical formula C10H7BrN2O2. It is a colorless crystalline solid that is soluble in polar solvents. This compound is used in research and development for a variety of purposes, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a fluorescent label for biological assays.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(1H-Indol-3-yl)-3-oxopropanenitrile serves as a precursor for synthesizing various heterocyclic compounds. Researchers have explored its reactivity and synthetic importance, focusing on methods to derive different heterocyclic compounds. This includes advancements in the synthesis of these compounds, highlighting its role as a versatile building block in organic chemistry (Fadda et al., 2014).

Multicomponent Reactions

The compound has been utilized in multicomponent reactions to create highly functionalized 6-(indol-3-yl)-4H-pyrans. An efficient approach involves reacting 3-indolyl-3-oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides under mild conditions, resulting in moderate to good yields of the desired products (Song et al., 2014).

Tandem Process for Hybrid Heterocycles

A novel one-pot, four-component reaction employing 3-(1H-indol-3-yl)-3-oxopropanenitriles along with other reagents has been developed to synthesize indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. This process, involving a six-step tandem sequence, results in the formation of structurally complex heterocycles in excellent yields, showcasing the compound's utility in generating new molecular architectures (Muthu et al., 2018).

Development of Fluorescent Materials

Research has been conducted on the rhodium-catalyzed oxidative annulation reactions of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes. This led to the synthesis of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles. Some of these carbazole derivatives exhibit intense fluorescence in solid state, indicating potential applications in materials science (Zhou et al., 2017).

properties

IUPAC Name

3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTCCMFNVUPUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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